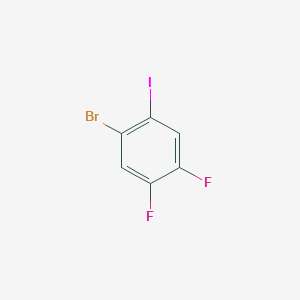

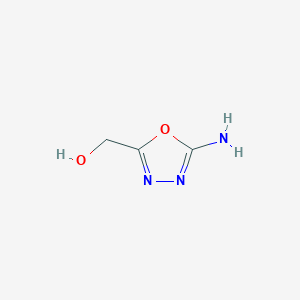

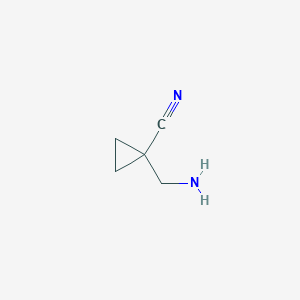

![molecular formula C10H9F3N4OS B1527136 4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol CAS No. 1338495-05-8](/img/structure/B1527136.png)

4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol

Overview

Description

4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research . Its unique structure allows for exploration in various fields, including medicinal.

Synthesis Analysis

The synthesis of compounds similar to this compound has been discussed in several studies. For instance, 4-(Trifluoromethoxy)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . Additionally, 4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes an amino group, a benzyl group, a triazole ring, and a thiol group, all of which can contribute to its reactivity .Scientific Research Applications

Synthesis and Pharmacological Study

Research has been conducted on the synthesis of thiazolidinones and Mannich bases from 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole derivatives. These compounds underwent pharmacological evaluations for antimicrobial and antitubercular activities. This study demonstrates the versatility of triazole derivatives in synthesizing compounds with potential therapeutic uses (Dave, Purohit, Akbari, & Joshi, 2007).

Antimicrobial Activities

Another study focused on the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities. The research synthesized several compounds from ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Green Synthesis

A study reported the green synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, showcasing an environmentally friendly approach to synthesizing triazole derivatives. These compounds were screened for in-vivo antimicrobial activity, showing significant potential against standard drugs (Rajurkar & Shirsath, 2017).

Molecular Docking Studies

Research also delved into the antimicrobial activity and molecular docking studies of fused 1,2,4-triazoles with diphenylsulfone moiety. The study synthesized derivatives reacting with aromatic isothiocyanate, aromatic acid, and benzoyl chloride, showing promising antimicrobial activities and potential for further pharmacological applications (Almajan et al., 2010).

Schiff Bases Synthesis

A novel series of Schiff bases based on 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol was synthesized, highlighting the chemical diversity achievable with triazole derivatives. The study evaluated the antifungal activity against Candida albicans, demonstrating the potential for developing new antifungal agents (Moorthy et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, indicates that it is stable under normal conditions but incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. It also states that it causes severe skin burns and eye damage .

properties

IUPAC Name |

4-amino-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4OS/c11-10(12,13)18-7-4-2-1-3-6(7)5-8-15-16-9(19)17(8)14/h1-4H,5,14H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSWETQSHYGHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNC(=S)N2N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

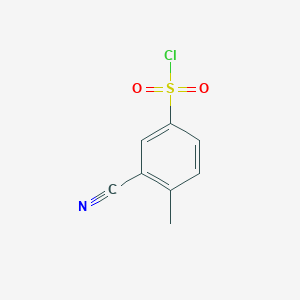

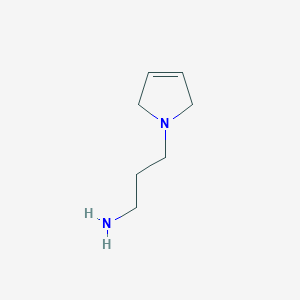

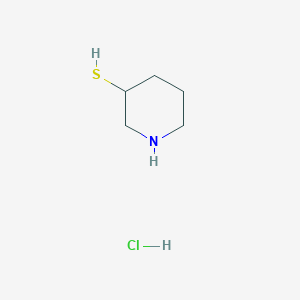

![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)

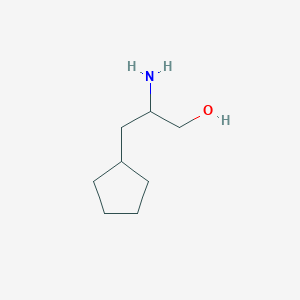

![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)